molecular formula C7H4Cl2N2 B14045631 4-Amino-2,5-dichlorobenzonitrile

4-Amino-2,5-dichlorobenzonitrile

Cat. No.: B14045631
M. Wt: 187.02 g/mol
InChI Key: VFZOPOZDIBQSJG-UHFFFAOYSA-N
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Description

4-Amino-2,5-dichlorobenzonitrile is an organic compound with the molecular formula C7H4Cl2N2. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2,5-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This method is efficient and economical, yielding high purity products.

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of dichlorotoluenes. This process is favored due to its cost-effectiveness and environmental friendliness . The reaction typically occurs at elevated temperatures, around 380°C, to achieve high conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5-dichlorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-Amino-2,5-dichlorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,5-dichlorobenzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzonitrile: Another dichlorobenzonitrile derivative with similar properties but different substitution patterns.

    4-Amino-3,5-dichlorobenzonitrile: A compound with the amino group in a different position, leading to distinct chemical behavior.

Uniqueness

4-Amino-2,5-dichlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other dichlorobenzonitrile derivatives. Its combination of amino and nitrile groups makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

4-amino-2,5-dichlorobenzonitrile

InChI

InChI=1S/C7H4Cl2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2

InChI Key

VFZOPOZDIBQSJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Cl)C#N

Origin of Product

United States

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